molecular formula C20H25N3O4 B7182105 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide

Cat. No.: B7182105
M. Wt: 371.4 g/mol
InChI Key: VLOQHFNCFRWNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a hydroxybenzoyl group, and a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-12(11-16-13(2)22-27-14(16)3)21-19(25)17-8-6-10-23(17)20(26)15-7-4-5-9-18(15)24/h4-5,7,9,12,17,24H,6,8,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOQHFNCFRWNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate, yielding 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . This intermediate can then be further reacted with appropriate reagents to introduce the propan-2-yl group and subsequently form the desired oxazole derivative.

The next step involves the coupling of the oxazole derivative with a hydroxybenzoyl chloride to form the hydroxybenzoyl oxazole intermediate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Finally, the hydroxybenzoyl oxazole intermediate is reacted with pyrrolidine-2-carboxamide under suitable conditions to yield the target compound. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxazole formation step, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybenzoyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The hydroxy group on the benzoyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and hydroxybenzoyl group are likely involved in binding to the active site of the target protein, while the pyrrolidine carboxamide moiety may enhance the compound’s stability and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties The presence of the hydroxybenzoyl group allows for potential interactions with biological targets, while the oxazole ring provides stability and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.